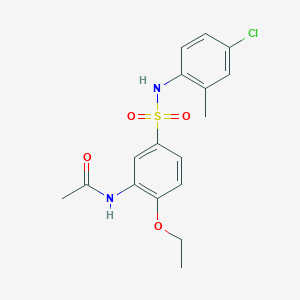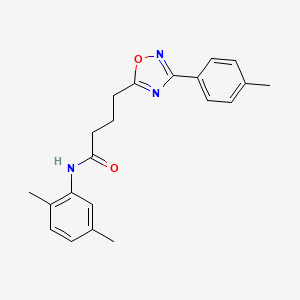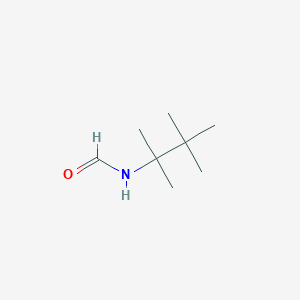
N-(1,1,2,2-Tetramethylpropyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1,2,2-Tetramethylpropyl)formamide, also known as TMPF, is a chemical compound with the molecular formula C8H17NO. It is widely used in scientific research as a solvent and a reagent in organic synthesis. TMPF is a colorless liquid with a characteristic odor, and it is soluble in water, ethanol, and other organic solvents.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of N-(1,1,2,2-Tetramethylpropyl)formamide can be achieved through the reaction of 1,1,2,2-Tetramethylpropan-2-amine with formic acid.
Starting Materials
1,1,2,2-Tetramethylpropan-2-amine, Formic acid
Reaction
To a solution of 1,1,2,2-Tetramethylpropan-2-amine (1.0 g, 7.5 mmol) in dry THF (10 mL) at 0°C was added dropwise formic acid (0.5 mL, 12.5 mmol) over 10 min., The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature., The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica gel using ethyl acetate/hexane (1:9) as eluent to afford N-(1,1,2,2-Tetramethylpropyl)formamide as a colorless oil (0.8 g, 80% yield).
作用機序
The mechanism of action of N-(1,1,2,2-Tetramethylpropyl)formamide is not well understood. It is believed to act as a polar aprotic solvent, which can solvate and stabilize reactive intermediates during organic reactions. N-(1,1,2,2-Tetramethylpropyl)formamide can also act as a hydrogen bond acceptor, which can facilitate proton transfer reactions.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of N-(1,1,2,2-Tetramethylpropyl)formamide. However, it has been shown to be non-toxic and non-irritating to skin and eyes. N-(1,1,2,2-Tetramethylpropyl)formamide is not expected to have any significant effects on human health or the environment.
実験室実験の利点と制限
One of the main advantages of N-(1,1,2,2-Tetramethylpropyl)formamide is its low toxicity and low environmental impact. It is also a relatively inexpensive solvent compared to other alternatives. However, N-(1,1,2,2-Tetramethylpropyl)formamide has some limitations, such as its low boiling point (80°C) and its limited solubility for some compounds. In addition, N-(1,1,2,2-Tetramethylpropyl)formamide can react with some reagents and catalysts, which can affect the outcome of organic reactions.
将来の方向性
There are several future directions for the use of N-(1,1,2,2-Tetramethylpropyl)formamide in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. N-(1,1,2,2-Tetramethylpropyl)formamide can be used as a solvent and a reagent in the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and antibiotics. Another potential application is in the development of new materials, such as polymers and nanoparticles. N-(1,1,2,2-Tetramethylpropyl)formamide can be used as a solvent and a stabilizer in the synthesis of these materials. Finally, N-(1,1,2,2-Tetramethylpropyl)formamide can be used in the development of new organic reactions and reaction conditions, which can lead to the discovery of new chemical transformations.
科学的研究の応用
N-(1,1,2,2-Tetramethylpropyl)formamide is commonly used as a solvent and a reagent in organic synthesis. It can be used as a substitute for toxic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). N-(1,1,2,2-Tetramethylpropyl)formamide has been shown to be an effective solvent for a variety of organic reactions, including Grignard reactions, Friedel-Crafts reactions, and Suzuki-Miyaura cross-coupling reactions. N-(1,1,2,2-Tetramethylpropyl)formamide has also been used as a reagent in the synthesis of various compounds, such as β-lactams, β-amino acids, and quinolines.
特性
IUPAC Name |
N-(2,3,3-trimethylbutan-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2,3)8(4,5)9-6-10/h6H,1-5H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKUIJCVVCFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,3-trimethylbutan-2-yl)formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

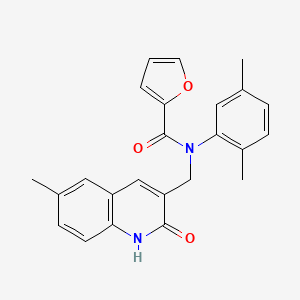
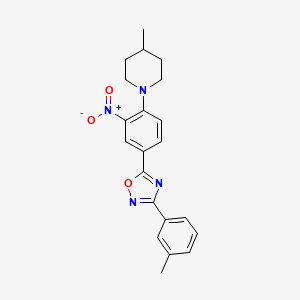
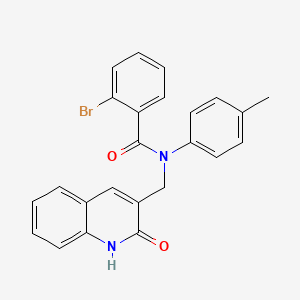
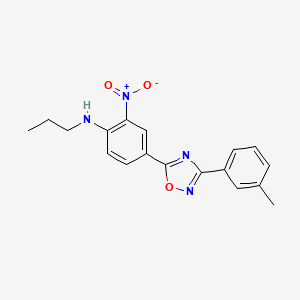
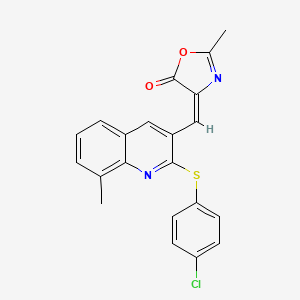

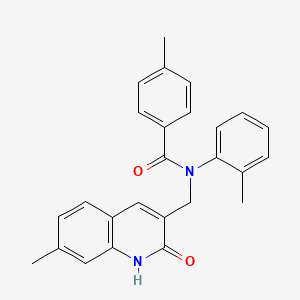
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7684079.png)
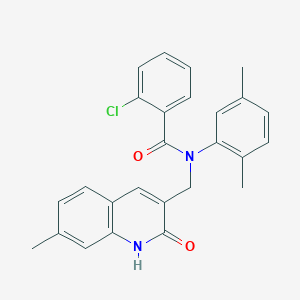
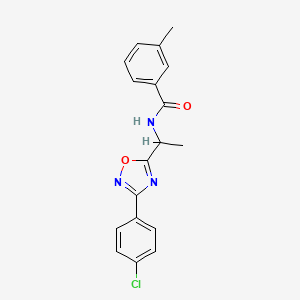
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
